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molecular formula C10H11NO2 B8299455 5-Methoxyindan-1-one oxime

5-Methoxyindan-1-one oxime

Cat. No. B8299455
M. Wt: 177.20 g/mol
InChI Key: ROZVRQXOAGSIOW-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of (4E)-2,3-dihydro-4H-chromen-4-one oxime but substituting 5-methoxyindan-1-one and making non-critical variations provided the title compound as a oil: HRMS (EI) calcd for C10H11O2 177.0790, found 177.0783. Anal. Calcd for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.73; H, 6.34; N, 7.77.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)/[C:4](=[N:11]/[OH:12])/[CH2:3][CH2:2]1.[CH3:13][O:14]C1C=C2C(=CC=1)C(=O)CC2>>[CH3:13][O:14][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][CH:9]=1)[C:4](=[N:11][OH:12])[CH2:3][CH2:2]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC\C(\C2=CC=CC=C12)=N/O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC(C2=CC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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